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Plazomicin Sulfate - 1380078-95-4

Plazomicin Sulfate

Catalog Number: EVT-1720199
CAS Number: 1380078-95-4
Molecular Formula: C25H50N6O14S
Molecular Weight: 690.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Plazomicin (has active moiety).

Sisomicin

  • Compound Description: Sisomicin is a naturally occurring aminoglycoside antibiotic. It exhibits bactericidal activity against a broad spectrum of Gram-negative bacteria. []
  • Relevance: Plazomicin is a semisynthetic derivative of sisomicin. It was designed by chemical modification of sisomicin to enhance its activity against multidrug-resistant bacteria. Plazomicin and sisomicin share a similar core structure, but plazomicin incorporates specific structural modifications to overcome common aminoglycoside resistance mechanisms. []

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic commonly used to treat various bacterial infections. It is effective against a range of Gram-negative bacteria. [, , , , , , , , , , ]

Amikacin

  • Compound Description: Amikacin is another aminoglycoside antibiotic used to treat severe bacterial infections. It is known for its broad spectrum of activity against Gram-negative bacteria. [, , , , , , , , , , ]

Tobramycin

  • Compound Description: Tobramycin is an aminoglycoside antibiotic frequently used to treat infections caused by Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa. [, , , , , ]
  • Relevance: Tobramycin and plazomicin belong to the aminoglycoside class of antibiotics. [, , , , , ] They share structural similarities and a similar mechanism of action, inhibiting bacterial protein synthesis. Plazomicin is designed to be more resistant to common aminoglycoside-modifying enzymes, giving it an advantage against some resistant bacteria compared to tobramycin. [, , , , , ]
Overview

Plazomicin sulfate is a next-generation aminoglycoside antibiotic developed to combat multidrug-resistant bacterial infections, particularly those caused by Enterobacteriaceae. It is synthesized from sisomicin, a naturally occurring aminoglycoside, and features modifications that enhance its efficacy against resistant strains. Plazomicin sulfate is notable for its ability to resist enzymatic modifications that typically inactivate other aminoglycosides, making it a valuable option in clinical settings.

Source

Plazomicin sulfate was developed by Achaogen and later marketed by Cipla USA. The compound is derived from sisomicin through a series of chemical modifications designed to improve its pharmacological properties and resistance to bacterial enzymes that confer resistance to traditional aminoglycosides .

Classification

Plazomicin sulfate falls under the class of aminoglycoside antibiotics. It is characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to carbapenems and extended-spectrum beta-lactamases .

Synthesis Analysis

Methods

The synthesis of plazomicin involves several key steps starting from sisomicin sulfate, which serves as the initial material. The process can be summarized as follows:

  1. Protection of Functional Groups: The allylic amino group of sisomicin is protected using HONB-PNZ.
  2. Silanization: The protected compound reacts with hexamethyldisilazane to form a fully silanized derivative.
  3. Acylation: An acylation reaction is performed using an active ester.
  4. Deprotection: Selective removal of the protecting group is carried out.
  5. Condensation and Reduction: The product condenses with tert-butyldimethylsilane-protected 2-hydroxy acetaldehyde followed by reduction.
  6. Purification: The final product is purified using a resin column, yielding plazomicin with high purity .

This method streamlines the synthesis process, improving yield and simplifying post-treatment steps compared to previous methods.

Molecular Structure Analysis

Structure

The molecular formula of plazomicin is C25H50N6O14SC_{25}H_{50}N_{6}O_{14}S. Its structure includes:

  • A central ring system typical of aminoglycosides.
  • Modifications at positions 1 and 6, specifically a hydroxyamino butyric acid tail and a hydroxyethyl group, respectively.

Data

Plazomicin's structure allows it to maintain binding affinity to the bacterial ribosome while being less susceptible to enzymatic degradation than its parent compound, sisomicin .

Chemical Reactions Analysis

Plazomicin undergoes various chemical reactions typical of aminoglycosides:

  • Acetylation: Resistance mechanisms often involve acetylation by aminoglycoside acetyltransferases, but plazomicin's structural modifications render it less susceptible to this process, although some resistance can still occur via specific enzymes like AAC(2′)-Ia .
  • Binding Interactions: Plazomicin binds to the A-site of the 30S ribosomal subunit, inducing conformational changes that lead to misreading of mRNA during protein synthesis .
Mechanism of Action

Plazomicin exerts its antibacterial effects primarily through binding to the 30S ribosomal subunit. This interaction leads to:

  • Codon Misreading: The antibiotic induces conformational changes that promote incorrect pairing between tRNA and mRNA codons.
  • Inhibition of Protein Synthesis: This misreading results in the production of faulty proteins, ultimately leading to bacterial cell death.

The compound's resistance to common aminoglycoside-modifying enzymes enhances its effectiveness against resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Plazomicin sulfate is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: The compound exhibits stability against various aminoglycoside-modifying enzymes due to its unique structural features.

Chemical Properties

  • Molecular Weight: Approximately 598.76 g/mol.
  • pH Stability: Plazomicin maintains activity across a range of pH levels typical for biological environments.

These properties contribute to its application in clinical microbiology for susceptibility testing against resistant bacterial strains .

Applications

Plazomicin sulfate has significant applications in clinical microbiology:

  • Antimicrobial Susceptibility Testing: It is frequently used in laboratory settings to test the susceptibility of multidrug-resistant bacterial isolates.
  • Treatment of Infections: Plazomicin is indicated for the treatment of complicated urinary tract infections caused by susceptible organisms, particularly those resistant to other antibiotics.

The compound's broad-spectrum activity makes it an important tool in combating antibiotic resistance in clinical practice .

Molecular Mechanisms of Antibacterial Activity

Ribosomal Binding Dynamics of Plazomicin Sulfate

Plazomicin sulfate exerts its bactericidal effect primarily through high-affinity binding to the bacterial 30S ribosomal subunit, specifically targeting the decoding aminoacyl-tRNA site (A-site) within the 16S rRNA. This interaction disrupts essential protein synthesis machinery in susceptible bacteria [1] [2] [4].

Structural Interactions with 16S rRNA at the Ribosomal A-Site

Crystallographic studies reveal that plazomicin binds within the major groove of helix 44 (h44) of 16S rRNA, inducing base flipping of two conserved adenine residues (A1492 and A1493, E. coli numbering) out of the RNA helix [1]. This binding is stabilized by an extensive network of specific molecular interactions:

Table 1: Key Interactions Between Plazomicin Sulfate and 16S rRNA Nucleotides

Plazomicin Functional Group16S rRNA NucleotideInteraction Type
N1 amino group (central ring)G1494Hydrogen bonding
N3 amino group (central ring)U1495Hydrogen bonding
O5 hydroxyl (central ring)C1407, G1494Hydrogen bonding
HABA tail substituentU1498Hydrogen bonding
6′-hydroxyethyl tail hydroxyl/amino groupsA1408Pseudo-base-pairing
Double-prime ring hydroxylsG1405 (N7, O6)Hydrogen bonding
Double-prime ringPhosphate oxygens (U1405, U1406)Electrostatic

The synthetic hydroxy-aminobutyric acid (HABA) moiety at N1 forms critical hydrogen bonds with U1498, while the 6′-hydroxyethyl (HE) extension engages in unique pseudo-base-pairing with A1408 – an interaction not observed with classical aminoglycosides [1] [5]. The double-prime ring anchors the molecule via contacts with G1405 and the phosphate backbone [1].

Conformational Changes in the 30S Subunit Induced by Plazomicin Sulfate Binding

Plazomicin binding triggers a localized conformational shift within the ribosomal A-site. The displacement of A1492 and A1493 from h44 mimics the conformational state typically induced by cognate codon-anticodon pairing. This "locking" mechanism stabilizes near-cognate tRNA binding, directly facilitating translational errors [1] [4]. The HABA tail-induced interaction with U1498 further rigidifies the rRNA structure around the A-site, reducing ribosomal flexibility essential for accurate decoding. These combined effects disrupt the ribosomal machinery's ability to discriminate between correct and incorrect aminoacyl-tRNAs [1].

Comparative Analysis of Plazomicin Sulfate vs. Classical Aminoglycosides in Ribosomal Targeting

While plazomicin shares the core deoxystreptamine ring and A-site binding locus with classical 4,6-disubstituted aminoglycosides (e.g., gentamicin, tobramycin, amikacin), its synthetic modifications confer distinct ribosomal binding advantages and resistance evasion:

Table 2: Ribosomal Targeting Comparison of Plazomicin vs. Classical Aminoglycosides

CharacteristicPlazomicin SulfateClassical Aminoglycosides (e.g., Amikacin, Gentamicin)
Primary Binding Site16S rRNA A-site (h44)16S rRNA A-site (h44)
Secondary Binding Site(s)None detectedOften helix 69 (23S rRNA)
Key Unique InteractionsHABA-U1498; 6′-HE pseudo-base-pair w/ A1408Absent
Susceptibility to AME* ProtectionResistant to most AMEs due to structural modificationsSusceptible to inactivation by AMEs targeting hydroxyl/amino groups at 3',4',6' positions
Impact of 16S rRNA MethylationSusceptible (binds same site)Susceptible
AME: Aminoglycoside Modifying Enzyme

The HABA extension at N1 and the hydroxyethyl group at position 6′ sterically hinder access of many aminoglycoside-modifying enzymes (AMEs) to their typical modification sites on the aminoglycoside scaffold. Crucially, these extensions do not impede ribosome binding affinity. Instead, the 6′-HE group enables the novel interaction with A1408, potentially enhancing A-site occupancy compared to some older aminoglycosides lacking this group [1] [3] [4]. However, similar to all aminoglycosides targeting this site, plazomicin remains vulnerable to resistance mediated by 16S rRNA methyltransferases (e.g., ArmA, RmtC), which methylate the N7 position of G1405, directly blocking drug binding [1] [3] [4].

Codon Misreading and Translational Fidelity Disruption

mRNA Translation Error Induction Mechanisms

The primary mechanism by which plazomicin sulfate induces bactericidal effects is through the catastrophic disruption of translational fidelity. By binding the ribosomal A-site and stabilizing the "flipped-out" conformation of A1492 and A1493, plazomicin forces the ribosome into a hyper-accommodative state [1] [2]. This state reduces the energy barrier for the binding of near-cognate aminoacyl-tRNAs to the A-site – tRNAs carrying anticodons that do not perfectly complement the mRNA codon being translated [1] [4]. Consequently, incorrect amino acids are incorporated into the growing polypeptide chain. The specific interactions involving the HABA tail (with U1498) and the 6′-HE group (with A1408) contribute significantly to this rigidification of the A-site, making plazomicin particularly potent in inducing misreading [1] [5]. The frequency of errors increases proportionally with plazomicin concentration, leading to a toxic accumulation of misfolded, non-functional, or prematurely terminated proteins within the bacterial cell [2] [4].

Impact on Bacterial Protein Synthesis Termination

Beyond promoting errors during the elongation phase of translation, plazomicin sulfate also significantly interferes with the accurate termination of protein synthesis. Misfolded proteins generated by rampant misincorporation often expose hydrophobic regions normally buried within correctly folded structures. These aberrant proteins overwhelm the bacterial quality control systems, notably the chaperones (e.g., DnaK, GroEL/ES) and ATP-dependent proteases (e.g., Lon, ClpXP) responsible for refolding or degrading damaged proteins [1] [4]. The accumulation of misfolded proteins triggers toxic aggregates and induces severe cellular stress, contributing to membrane damage and leakage. Furthermore, evidence suggests that aminoglycosides like plazomicin can interfere with the proper recognition of stop codons (UAA, UAG, UGA) by release factor proteins (RF1, RF2). This interference can lead to either premature termination during elongation or, conversely, failure to terminate at stop codons, resulting in extended, potentially dysfunctional polypeptides [1] [4]. The combined effects of pervasive mistranslation and disrupted termination ultimately lead to proteotoxic stress, collapse of essential cellular functions, and bacterial cell death.

Properties

CAS Number

1380078-95-4

Product Name

Plazomicin Sulfate

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

Molecular Formula

C25H50N6O14S

Molecular Weight

690.8 g/mol

InChI

InChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1

InChI Key

SFTBRKHJMASSAP-BGJNVEJLSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O.OS(=O)(=O)O

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